molecular formula C16H18ClNO4 B14750196 3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid

3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid

Cat. No.: B14750196
M. Wt: 323.77 g/mol
InChI Key: NPQOJESTQYNGOE-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydropyrrole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the dihydropyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, while reduction can produce alcohols .

Scientific Research Applications

3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenoxy)propionic acid: Similar in structure but lacks the dihydropyrrole ring.

    2-Chlorocinnamic acid: Contains a chlorophenyl group but has a different backbone structure.

    3-(4-Chlorophenyl)-2-oxiranylmethanone: Shares the chlorophenyl group but has an oxirane ring instead of a dihydropyrrole ring.

Uniqueness

3-(2-Chlorophenyl)-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-2,3-dihydropyrrole-4-carboxylic acid is unique due to its combination of a chlorophenyl group, a dihydropyrrole ring, and a carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C16H18ClNO4

Molecular Weight

323.77 g/mol

IUPAC Name

3-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid

InChI

InChI=1S/C16H18ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,9,11H,8H2,1-3H3,(H,19,20)

InChI Key

NPQOJESTQYNGOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=C1)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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